molecular formula C10H11NO2S B3359993 1H-Indole, 4-methyl-1-(methylsulfonyl)- CAS No. 88131-65-1

1H-Indole, 4-methyl-1-(methylsulfonyl)-

Cat. No.: B3359993
CAS No.: 88131-65-1
M. Wt: 209.27 g/mol
InChI Key: WWFVNQKDTCUXDQ-UHFFFAOYSA-N
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Description

1H-Indole, 4-methyl-1-(methylsulfonyl)- is a sulfonylated indole derivative characterized by a methyl substituent at the 4-position of the indole core and a methylsulfonyl group at the 1-position. Sulfonylated indoles are of significant interest in medicinal chemistry due to their bioactivity, particularly in targeting enzymes like aldehyde dehydrogenase (ALDH1A1) and as intermediates in drug discovery pipelines . The methylsulfonyl moiety enhances electrophilicity and binding affinity, while the methyl group at position 4 may influence steric and electronic properties, modulating interactions with biological targets .

Properties

IUPAC Name

4-methyl-1-methylsulfonylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-8-4-3-5-10-9(8)6-7-11(10)14(2,12)13/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFVNQKDTCUXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10530207
Record name 1-(Methanesulfonyl)-4-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10530207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88131-65-1
Record name 1-(Methanesulfonyl)-4-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10530207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One common method is the reaction of 4-methylindole with methylsulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1H-Indole, 4-methyl-1-(methylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding sulfides.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Mechanism of Action

The mechanism of action of 1H-Indole, 4-methyl-1-(methylsulfonyl)- involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs

The compound is structurally compared to other sulfonylated indoles (Table 1):

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
1H-Indole, 4-methyl-1-(methylsulfonyl)- 4-CH₃, 1-SO₂CH₃ C₁₀H₁₁NO₂S 209.26 g/mol Simplest methylsulfonyl indole
5-Methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole 5-OCH₃, 2-(4-SO₂CH₃-C₆H₄) C₁₆H₁₅NO₃S 301.36 g/mol High potency/selectivity in studies
AZ20 (4-[4-[(3R)-3-methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]-pyrimidin-2-yl]-1H-indole) 4-pyrimidinyl, cyclopropyl-SO₂CH₃ C₂₄H₂₈N₄O₃S 476.57 g/mol Complex heterocyclic hybrid
1H-Indole, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-nitro 2-(4-OCH₃-C₆H₄), 1-(4-CH₃-C₆H₄-SO₂), 5-NO₂ C₂₂H₁₈N₂O₅S 422.46 g/mol Nitro and aryl-sulfonyl modifications

Key Structural Insights :

  • Electrophilicity : The methylsulfonyl group at position 1 enhances electrophilicity, similar to analogs in , which may improve binding to nucleophilic enzyme residues.
  • Hybrid Systems : Complex hybrids like AZ20 incorporate additional heterocycles (pyrimidine, morpholine), broadening target interactions but increasing synthetic complexity.

Yield Comparison :

  • Target compound: ~28–100% (varies by route) .
  • 5-Methoxy analog: Moderate yields (50–70%) due to multi-step synthesis .
  • AZ20: Lower yields (≤30%) owing to complex steps .

Biological Activity

1H-Indole, 4-methyl-1-(methylsulfonyl)- is a compound of significant interest due to its diverse biological activities. This indole derivative is part of a larger class of compounds known for their therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides an overview of the biological activity of this compound, supported by research findings and relevant case studies.

Overview of Indole Derivatives

Indole derivatives, including 1H-Indole, 4-methyl-1-(methylsulfonyl)-, are characterized by their heterocyclic structure and have been widely studied for their pharmacological properties. The methylsulfonyl group is believed to enhance the compound's biological activity by influencing its interaction with various biological targets.

The biological activity of 1H-Indole, 4-methyl-1-(methylsulfonyl)- is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate various biochemical pathways involved in disease processes. For instance:

  • Cell Signaling : The compound may influence signaling pathways related to cell proliferation and apoptosis.
  • Enzyme Inhibition : It has shown potential as a dual inhibitor of cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain signaling.

Anticancer Activity

Research indicates that derivatives of indole exhibit promising anticancer properties. A study highlighted the synthesis of N-methylsulfonyl-indole derivatives, which demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of tumor growth in vivo models .

Antimicrobial Activity

1H-Indole, 4-methyl-1-(methylsulfonyl)- has also been evaluated for its antimicrobial properties. In vitro studies have shown selective antibacterial activity against Gram-negative bacteria such as Salmonella enterica and Escherichia coli. This suggests potential applications in treating bacterial infections .

Anti-inflammatory Activity

The compound exhibits anti-inflammatory effects by inhibiting COX-1 and COX-2 enzymes, which are involved in the inflammatory response. Compounds derived from this indole have shown dual inhibition properties, making them suitable candidates for developing new anti-inflammatory drugs .

Research Findings and Case Studies

StudyFindings
Anticancer Study Indole derivatives induced apoptosis in cancer cell lines; significant cytotoxicity observed .
Antimicrobial Evaluation Selective antibacterial activity against Salmonella enterica and E. coli; potential for therapeutic use .
Anti-inflammatory Research Dual COX-2/5-LOX inhibitory activity; promising results in reducing inflammation in animal models .

Q & A

Basic Research Question

  • NMR : ¹H and ¹³C NMR in DMSO-d₆ resolve aromatic protons (δ 7.2–8.1 ppm) and sulfonyl group signals (δ 3.2 ppm for methylsulfonyl) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 224.08 (calculated for C₁₀H₁₁NO₂S).
  • X-ray Crystallography : SHELXL refinement (via single-crystal data) resolves bond angles and torsional strain, e.g., the dihedral angle between indole and sulfonyl groups (~85°) .

Advanced Insight : Dynamic NMR at variable temperatures can detect rotational barriers in the methylsulfonyl group .

How can researchers design experiments to study its biochemical interactions, such as protein binding or enzyme inhibition?

Advanced Research Question

  • Protein Labeling : Use the compound as a sulfonylating agent to modify lysine residues in enzymes (e.g., incubate with bovine serum albumin in pH 7.4 buffer, followed by SDS-PAGE analysis) .
  • Enzyme Assays : Test inhibition of cyclooxygenase-2 (COX-2) via fluorescence-based assays, comparing IC₅₀ values with known inhibitors like celecoxib .
  • Molecular Docking : Employ AutoDock Vina to predict binding poses in silico, focusing on hydrophobic pockets accommodating the methylsulfonyl group .

How can contradictions in biological activity data across studies be resolved?

Advanced Research Question
Discrepancies often arise from structural analogs or assay variability. Strategies:

  • SAR Analysis : Compare substituent positions (Table 1). Moving the methyl group from C4 to C5 reduces COX-2 affinity by ~40% .
  • Assay Standardization : Use identical cell lines (e.g., HT-29 for anticancer studies) and control for solvent effects (DMSO ≤0.1% v/v).

Q. Table 1. Substituent Effects on Biological Activity

Substituent PositionTarget Activity (IC₅₀, µM)Key Observation
C4-methyl, C1-SO₂Me0.8 ± 0.1 (COX-2)Optimal binding
C5-methyl, C1-SO₂Me1.4 ± 0.3 (COX-2)Reduced activity
C4-methyl, C1-H>10 (COX-2)Inactive

What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Advanced Research Question

  • Disorder : Methylsulfonyl groups may exhibit rotational disorder. Mitigate with SHELXL’s PART instruction to refine occupancies .
  • Twinned Data : For low-symmetry crystals (e.g., monoclinic), use TWIN/BASF commands in SHELXL to model twin domains .
  • High-Resolution Limits : Synchrotron data (λ = 0.7 Å) improves anomalous scattering for absolute configuration determination .

How does the methylsulfonyl group influence the compound’s reactivity in nucleophilic substitutions?

Advanced Research Question
The electron-withdrawing sulfonyl group activates the indole C3 position for electrophilic attack. Example:

  • Nitration : React with HNO₃/H₂SO₄ at 0°C to yield 3-nitro derivatives (confirmed by ¹H NMR: δ 8.5 ppm) .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd(PPh₃)₄ and K₂CO₃ in DMF at 100°C .

What analytical methods optimize purity assessment for this compound in pharmacokinetic studies?

Basic Research Question

  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Retention time: 6.2 minutes .
  • Chiral Chromatography : For enantiomeric purity, employ a Chiralpak IA column (heptane/ethanol 90:10) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indole, 4-methyl-1-(methylsulfonyl)-
Reactant of Route 2
1H-Indole, 4-methyl-1-(methylsulfonyl)-

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